2-Fluorostyrene

Catalog No.
S774546
CAS No.
394-46-7
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorostyrene

CAS Number

394-46-7

Product Name

2-Fluorostyrene

IUPAC Name

1-ethenyl-2-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2

InChI Key

YNQXOOPPJWSXMW-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1F

Canonical SMILES

C=CC1=CC=CC=C1F

Organic Synthesis

  • Precursor for fluorinated derivatives: 2-Fluorostyrene serves as a crucial starting material for the synthesis of diverse fluorinated molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom alters the molecule's properties, such as reactivity and lipophilicity, leading to potential applications in various areas [].
  • Building block for complex molecules: Its double bond allows for further functionalization through various chemical reactions, enabling the construction of complex molecules with specific functionalities. This versatility makes 2-fluorostyrene a valuable building block in organic synthesis [].

Polymer Chemistry

  • Modification of polymer properties: Incorporation of 2-fluorostyrene units into polymer chains can significantly influence their properties, such as thermal stability, mechanical strength, and chemical resistance. This allows researchers to tailor polymers for specific applications, like high-performance materials used in electronics and aerospace engineering [].
  • Fluorinated polymers for specific applications: The introduction of fluorine atoms into polymers can enhance their hydrophobicity (water repellency) and improve their interaction with biological systems. This makes fluorinated polymers attractive for applications like membranes, coatings, and biocompatible materials [].

Material Science

  • Development of functional materials: Researchers are exploring the potential of 2-fluorostyrene in designing and developing novel functional materials with unique properties. For instance, its incorporation into self-assembling molecules can lead to the creation of advanced materials with tunable properties for applications in sensors, drug delivery, and optoelectronics [].
  • Origin: 2-Fluorostyrene is a commercially available compound, not typically found naturally.
  • Significance: It holds importance in scientific research due to its unique chemical properties, particularly its reactivity in organic synthesis [].

Molecular Structure Analysis

2-Fluorostyrene possesses a conjugated double bond system, consisting of a vinyl group (CH=CH2) attached to a fluorinated benzene ring. The presence of fluorine alters the electronic properties of the molecule compared to styrene. The C-F bond is polar, with fluorine attracting electron density away from the double bond, making it slightly electron-deficient []. This feature plays a crucial role in its reactivity during chemical transformations.

Key Features:

  • Conjugated double bond system
  • Fluorine atom attached to the benzene ring
  • Polar C-F bond affecting electron distribution

Chemical Reactions Analysis

Synthesis

There are various methods for synthesizing 2-fluorostyrene. A common approach involves the dehydrofluorination of 2-fluoroethylbenzene using a strong base [].

C6H5CH2CH2F + KOH -> C6H5CH=CH2 + KF + H2O (Equation 1)
Other Relevant Reactions

2-Fluorostyrene's reactivity is primarily due to its double bond and the electron-withdrawing effect of fluorine. It can participate in various reactions, including:

  • Metathesis reactions: 2-Fluorostyrene can undergo homo- and cross-metathesis reactions with other alkenes, leading to the formation of new carbon-carbon bonds. These reactions are particularly useful in organic synthesis for creating complex molecules.
Mechanism of Action (Not Applicable)

Physical and Chemical Properties

  • Melting point: -39 °C
  • Boiling point: 144-145 °C
  • Solubility: Soluble in organic solvents like dichloromethane, benzene, and ethanol
  • Stability: Relatively stable under dry conditions. However, the presence of a stabilizer like 4-tert-butylcatechol is often used to prevent polymerization due to the reactive double bond [].

2-Fluorostyrene is a flammable liquid and should be handled with appropriate precautions. It can be irritating to the skin, eyes, and respiratory system.

  • Flammability: Flash point: 32 °C
  • Toxicity: Limited data available on specific toxicity, but it's recommended to handle it with care following standard laboratory safety protocols for organic solvents [].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

394-46-7

Wikipedia

2-Fluorostyrene

Dates

Modify: 2023-08-15

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